

Cefetamet Pivoxil analytical method precision improvement

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Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

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Established Analytical Methods and Their Precision Data

The table below summarizes validated methods from recent studies, providing a benchmark for the precision you can expect to achieve.

Analytical Method	Key Parameters	Reported Precision (RSD)	Application & Context
Reverse-Phase HPLC [1] [2]	Column: C-18 Mobile Phase: Acetonitrile:Water (80:20 v/v) Detection: 251 nm Flow Rate: 0.5 ml/min	Intra-day: < 0.52% [2] Inter-day: < 0.91% [2]	Estimation in bulk and tablet dosage forms.
HPLC (Alternative) [3]	Column: C18 Mobile Phase: Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v) Detection: 254 nm Flow Rate: 1.5 ml/min	RSD: 0.03% - 1.76%	[3] Analysis of drug substance and powder for oral suspension.
Difference Spectrophotometry [4]	Acidic & Basic Forms in 0.1N HCl/NaOH Measurement: ΔA at 221 nm & 275 nm	RSD: < 1%	[4] Estimation in bulk and tablet formulations.

Detailed Experimental Protocols

Here are the step-by-step protocols for the two most common and precise methods.

Reverse-Phase HPLC for Bulk and Tablets [1] [2]

This method is noted for being cost-effective, simple, precise, and robust.

- Materials and Reagents
 - **API/Tablets:** Cefetamet Pivoxil working standard and tablet formulation.
 - **Chemicals:** Analytical or HPLC-grade Acetonitrile and Water.
 - **Equipment:** HPLC system with UV/VIS detector, C-18 column (e.g., Hypersil, 150 x 4.6 mm, 5µm), analytical balance, sonicator, and membrane filters (0.45 µm).
- Method Configuration
 - **Mobile Phase:** Acetonitrile and Water in a ratio of **80:20 (v/v)**.
 - **Preparation:** Mix the solvents, filter through a 0.45 µm membrane filter, and degas by sonication for 15 minutes.
 - **Flow Rate:** **0.5 ml/min**.
 - **Detection Wavelength:** **251 nm**.
 - **Injection Volume:** 20 µl.
 - **Column Temperature:** Ambient.
- Sample Preparation
 - **Standard Solution:** Accurately weigh and transfer 10 mg of pure Cefetamet Pivoxil standard into a 50 ml volumetric flask. Dissolve and make up to volume with the mobile phase to get a primary stock solution of 200 µg/ml. Further dilute to obtain working standards in the range of 10-50 µg/ml.
 - **Tablet Sample Solution:** Weigh and finely powder 20 tablets. Transfer a powder amount equivalent to 10 mg of Cefetamet Pivoxil into a 100 ml volumetric flask. Add about 70 ml of mobile phase, sonicate for 10 minutes, then dilute to volume with mobile phase. Filter this solution through a 0.45 µm membrane filter. Dilute the filtrate as needed to get a concentration within the working range (10-50 µg/ml).
- Method Validation (Precision)
 - **Precision:** Inject six independent preparations of a single sample (e.g., 10 µg/ml).
 - **Intra-day Precision:** Perform these six injections on the same day at different time intervals.

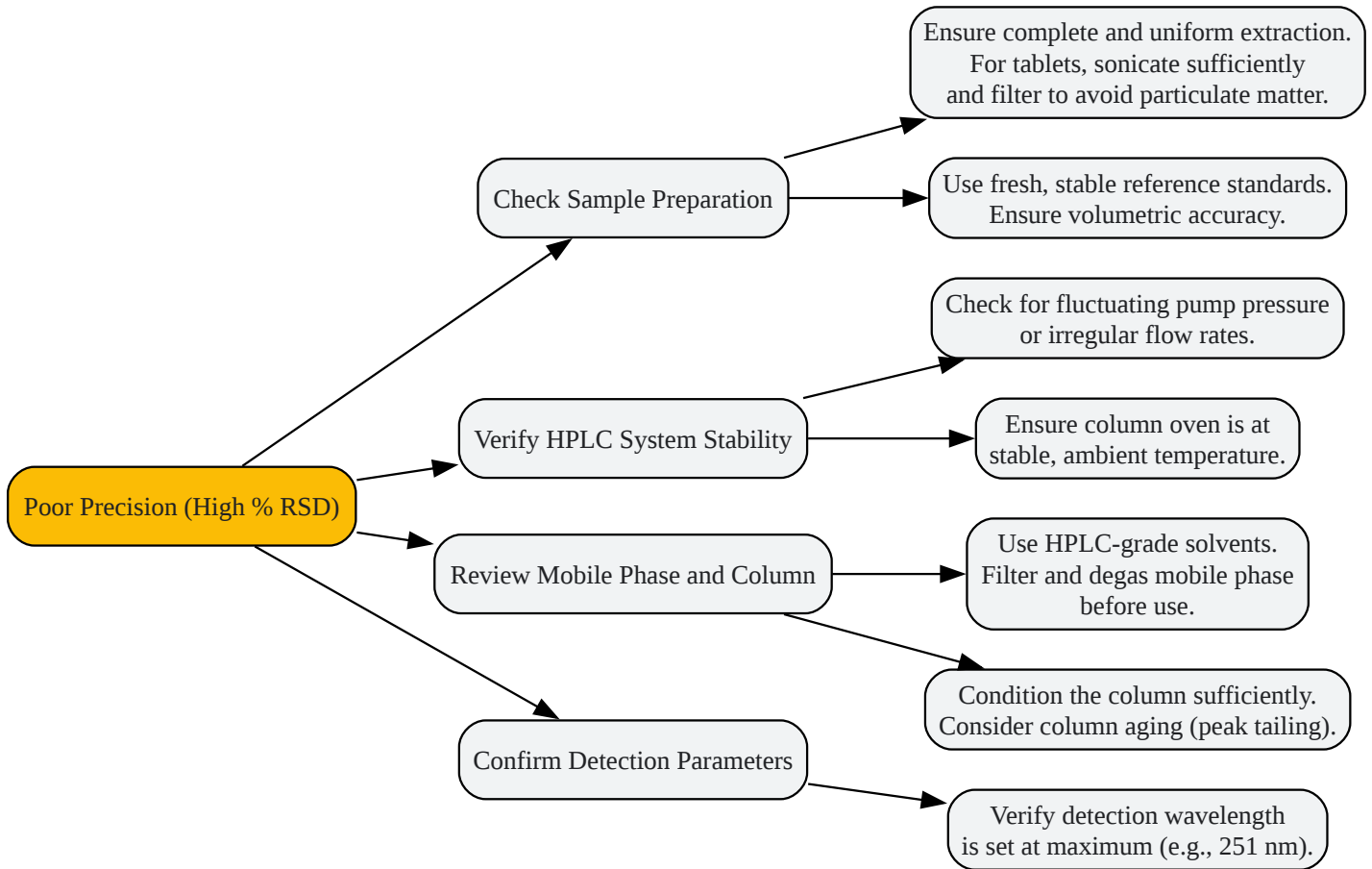
- **Inter-day Precision:** Perform the same procedure over three different days.
- **Acceptance Criteria:** The % Relative Standard Deviation (% RSD) of the peak areas for all injections should typically be **less than 2.0%**.

Difference Spectrophotometry for Tablets [4]

This method is a simpler alternative that is useful for rapid analysis.

- Materials and Reagents
 - **Chemicals:** 0.1N Hydrochloric Acid (HCl), 0.1N Sodium Hydroxide (NaOH), and Methanol.
 - **Equipment:** UV/Vis Spectrophotometer with matched quartz cells.
- Sample Preparation
 - Prepare a stock solution of the drug in methanol (100 µg/ml).
 - Prepare two sets of sample solutions in the concentration range of 1-35 µg/ml: one set diluted with **0.1N HCl** and the other with **0.1N NaOH**.
- Measurement Protocol
 - Place the solution prepared with **0.1N HCl** in the reference cell (blank).
 - Place the solution of the same concentration prepared with **0.1N NaOH** in the sample cell.
 - Scan the spectrum from 200 to 400 nm.
 - Measure the **difference in absorbance (ΔA)** between the maximum at **221 nm** and the minimum at **275 nm**.
 - Plot ΔA against concentration to create a calibration curve.
- Method Validation
 - The method demonstrated a precision with % RSD of **less than 1%** for six determinations of tablet formulations [4].

Troubleshooting Common Precision Issues



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Frequently Asked Questions (FAQs)

Q1: What is an acceptable % RSD for method precision in HPLC analysis of Cefetamet Pivoxil? For a well-developed and validated method, the % RSD for peak areas from multiple injections of the same homogeneous sample should generally be **less than 2.0%**. The methods cited above demonstrate that achieving a precision of **less than 1.0%** is possible with careful optimization [4] [2].

Q2: How can I improve the precision of my sample preparation for tablet formulations? The key is to ensure the API is completely and uniformly extracted from the excipients.

- **Thorough Powdering:** Ensure the tablets are finely and uniformly powdered.

- **Efficient Extraction:** Use adequate solvent and sufficient sonication time (e.g., 10 minutes as per the protocol) to ensure complete dissolution of the API [2].
- **Proper Filtration:** Always filter the solution through a membrane filter (e.g., 0.45 μm) before injection to remove any insoluble particles that could damage the column or cause variability [1] [2].

Q3: My HPLC peaks are tailing. How does this affect precision and how can I fix it? Peak tailing indicates a problem with the chromatography that can lead to inaccurate integration and poor precision.

- **Column Condition:** This is the most common cause. The column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replacing it with a new one.
- **Mobile Phase pH:** The API may require a specific pH for optimal peak shape. The alternative HPLC method uses a phosphate buffer at **pH 3.5** to achieve good results [3]. You can experiment with buffering your mobile phase.

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